molecular formula C8H10O3 B12527207 (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one CAS No. 690222-53-8

(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one

Cat. No.: B12527207
CAS No.: 690222-53-8
M. Wt: 154.16 g/mol
InChI Key: VIMLGNWPXZBBOF-RXMQYKEDSA-N
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Description

(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxy group, a methyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-hydroxy-5-methyl-3-(prop-2-en-1-yl)but-2-en-1-one, which undergoes cyclization in the presence of an acid catalyst to form the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The methyl and prop-2-en-1-yl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-oxo-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one.

    Reduction: Formation of 4-hydroxy-5-methyl-3-(prop-2-en-1-yl)tetrahydrofuran.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one: Lacks the (5R) configuration.

    4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)tetrahydrofuran: Reduced form of the furan ring.

    4-Oxo-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one: Oxidized form of the hydroxy group.

Uniqueness: (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is unique due to its specific (5R) configuration, which can influence its chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to its non-chiral or differently configured analogs.

Properties

CAS No.

690222-53-8

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(2R)-3-hydroxy-2-methyl-4-prop-2-enyl-2H-furan-5-one

InChI

InChI=1S/C8H10O3/c1-3-4-6-7(9)5(2)11-8(6)10/h3,5,9H,1,4H2,2H3/t5-/m1/s1

InChI Key

VIMLGNWPXZBBOF-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1C(=C(C(=O)O1)CC=C)O

Canonical SMILES

CC1C(=C(C(=O)O1)CC=C)O

Origin of Product

United States

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